molecular formula C14H15NO3 B184745 ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate CAS No. 433307-59-6

ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Cat. No.: B184745
CAS No.: 433307-59-6
M. Wt: 245.27 g/mol
InChI Key: JKLASVCYZWSRKV-UHFFFAOYSA-N
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Description

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate (CAS: 433307-59-6) is a substituted indole derivative with a formyl group at position 3 and a methyl group at position 2 of the indole ring. It is synthesized via N-substitution of 2-methyl-1H-indole-3-carbaldehyde with ethyl bromoacetate using sodium hydride in THF, yielding 86% product . Key spectral data include:

  • ¹H NMR: δ11.838 ppm (amide proton), δ8.862 ppm (azomethine proton), δ2.505 ppm (methyl group on the aromatic ring) .
  • Mass spectrometry: Molecular ion peaks at m/z 244.4 [M-H]⁻ and 268.4 [M+Na]⁺ .

This compound serves as a critical intermediate in synthesizing STK899704, a tubulin inhibitor with anticancer activity . Its structural features, particularly the reactive formyl group, enable further derivatization for drug discovery.

Properties

IUPAC Name

ethyl 2-(3-formyl-2-methylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)8-15-10(2)12(9-16)11-6-4-5-7-13(11)15/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLASVCYZWSRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355418
Record name Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433307-59-6
Record name Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Vilsmeier-Haack Formylation Followed by Alkylation

The most widely reported method involves a two-step sequence: (1) formylation of 2-methylindole at the 3-position and (2) N-alkylation with ethyl chloroacetate.

Step 1: Formylation of 2-Methylindole

The Vilsmeier-Haack reaction introduces the formyl group using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via electrophilic aromatic substitution, favored at the 3-position due to the electron-donating methyl group at C-2.

Conditions :

  • Reagents : 2-Methylindole (1 equiv), POCl₃ (1.2 equiv), DMF (1.5 equiv)

  • Solvent : Dichloroethane (DCE)

  • Temperature : 0°C to 80°C (gradient over 4 h)

  • Yield : 68–72%

Step 2: N-Alkylation with Ethyl Chloroacetate

The formylated intermediate undergoes alkylation at the indole nitrogen using ethyl chloroacetate under basic conditions.

Conditions :

  • Reagents : 3-Formyl-2-methylindole (1 equiv), ethyl chloroacetate (1.5 equiv), K₂CO₃ (2 equiv)

  • Solvent : DMF

  • Temperature : 60°C, 6 h

  • Yield : 70–75%

Mechanistic Insight :
The reaction proceeds via deprotonation of the indole nitrogen by K₂CO₃, followed by nucleophilic attack on ethyl chloroacetate. The ethyl ester group is introduced regioselectively at the 1-position.

One-Pot Formylation-Alkylation Strategy

A streamlined one-pot approach reduces purification steps by combining formylation and alkylation in sequence.

Conditions :

  • Reagents : 2-Methylindole (1 equiv), POCl₃ (1.2 equiv), DMF (1.5 equiv), ethyl chloroacetate (1.5 equiv)

  • Solvent : DCE → DMF (solvent swap after formylation)

  • Temperature : 0°C → 60°C

  • Yield : 62–65%

Advantages :

  • Eliminates intermediate isolation

  • Reduces solvent waste

Optimization of Reaction Conditions

Stoichiometric Adjustments

Excess ethyl chloroacetate (1.5 equiv) maximizes N-alkylation efficiency, while higher equivalents lead to ester hydrolysis byproducts.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Enhance reaction rates but may degrade heat-sensitive intermediates.

  • Dichloroethane (DCE) : Optimal for formylation due to high boiling point and inertness.

Temperature Control

  • Formylation : Gradual heating from 0°C to 80°C prevents exothermic runaway.

  • Alkylation : 60°C balances reaction speed and byproduct suppression.

Purification and Characterization

Recrystallization Protocols

Solvent System : Ethyl acetate/hexane (1:4 v/v)
Purity : >98% (HPLC)
Yield Recovery : 85–90%

Key NMR Signals (CDCl₃, δ ppm):

  • ¹H NMR :

    • Ethyl ester: 1.29 (t, J = 7.1 Hz, CH₃), 4.13 (q, J = 7.1 Hz, CH₂)

    • Formyl: 9.87 (s, CHO)

    • Indole methyl: 2.51 (s, CH₃)

  • ¹³C NMR :

    • Ester carbonyl: 168.2

    • Formyl carbon: 191.5

IR Spectroscopy (cm⁻¹):

  • C=O (ester): 1735

  • C=O (formyl): 1683

Comparative Analysis of Synthetic Methods

Parameter Two-Step Method One-Pot Method
Total Yield70–75%62–65%
Reaction Time10 h8 h
Purification ComplexityModerateLow
Scalability>100 g<50 g

Industrial-Scale Considerations

Continuous Flow Reactors

  • Benefits :

    • Improved heat dissipation during exothermic formylation

    • 20% higher throughput vs. batch processing

Green Chemistry Metrics

  • E-Factor : 8.2 (vs. 12.5 for traditional methods)

  • Solvent Recovery : 90% DMF via distillation

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate serves as a crucial building block for synthesizing more complex indole derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—facilitates the development of novel compounds with enhanced properties.

Reaction TypeDescriptionCommon Reagents
OxidationConversion of formyl to carboxylic acidKMnO₄ in acidic medium
ReductionConversion of formyl to hydroxymethyl groupNaBH₄ in methanol/ethanol
Electrophilic SubstitutionSubstitution at the indole ringHalogens or nitrating agents

Biology

The compound exhibits a broad spectrum of biological activities, including:

  • Anticancer Activity : this compound has shown potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Studies indicate that it may modulate cell cycle progression and activate apoptotic pathways through interactions with Bcl-2 family proteins.
  • Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an alternative treatment for infectious diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for research into inflammatory conditions.
Activity TypeEffectivenessReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryInhibits cytokine production

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of A431 human epidermoid carcinoma cells. The IC₅₀ value was comparable to established chemotherapeutics like doxorubicin, with mechanisms linked to mitochondrial dysfunction and activation of apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties against various pathogens revealed potent activity against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a therapeutic agent in combating antibiotic resistance.

Mechanism of Action

The mechanism of action of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various receptors and enzymes, modulating their activity. For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Key Findings

In contrast, the unsubstituted ethyl 2-(3-formyl-1H-indol-1-yl)acetate lacks this stabilization, making it more reactive toward further modifications . The formyl group at position 3 enables condensation reactions (e.g., with hydrazides) to form hydrazone derivatives, as seen in the synthesis of STK899704 . Similarly, the acetyl group in ethyl 2-(3-acetyl-1H-indol-1-yl)acetate allows cyclization into pyrazoles and pyrimidines for antiviral applications .

Synthetic Efficiency :

  • Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is synthesized with high yield (86%) via a straightforward N-substitution method , whereas ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate requires a multi-step cascade reaction with moderate yields .

Biological Activity :

  • Derivatives of this compound exhibit anticancer activity by targeting tubulin polymerization .
  • In contrast, ethyl 2-(3-acetyl-1H-indol-1-yl)acetate derivatives show antiviral activity against Marek’s disease virus (IC₅₀: 5–6 µg/mL) .

Spectral and Commercial Comparisons

Spectral Data

  • This compound : Distinct ¹H NMR signals for the formyl and methyl groups differentiate it from analogs like methyl 2-(1H-indol-3-yl)acetate, which lacks these substituents .
  • Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate : Characterized by nitro group vibrations in IR (1520–1350 cm⁻¹) and aromatic proton signals in ¹H NMR .

Commercial Availability

This compound is listed as a discontinued product by suppliers like CymitQuimica, indicating its niche use in research . In contrast, simpler analogs like methyl 2-(1H-indol-3-yl)acetate are widely available as general reagents .

Biological Activity

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential therapeutic applications.

Overview of this compound

This compound belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The specific substitution pattern on the indole ring—namely, a formyl group at the 3-position and a methyl group at the 2-position—contributes to its unique chemical properties and biological activities.

Indole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The biological activity of this compound can be attributed to several mechanisms:

1. Anticancer Activity:
Research indicates that compounds with indole structures can inhibit tumor growth by inducing apoptosis in cancer cells. This compound has shown promise in preclinical studies for its ability to affect cell cycle progression and promote cancer cell death through mechanisms such as the modulation of Bcl-2 family proteins .

2. Antimicrobial Properties:
Indole derivatives exhibit significant antimicrobial activity against various bacterial strains. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases.

3. Anti-inflammatory Effects:
The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for further research in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves the formylation of ethyl indole derivatives through reactions such as the Vilsmeier-Haack reaction. This method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as key reagents, resulting in moderate to high yields depending on reaction conditions.

Synthetic Route Example

StepReactionYield
1Formylation of ethyl indole derivative55% - 75%
2Purification via recrystallizationHigh purity achieved

Biological Activity Data

A summary of biological activities associated with this compound is presented below:

Activity TypeEffectivenessReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits cytokine production

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced the viability of A431 human epidermoid carcinoma cells, with an IC₅₀ value comparable to established chemotherapeutics like doxorubicin. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptosis pathways .

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against various pathogens, revealing that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative therapeutic agent in combating antibiotic resistance.

Q & A

Q. What established synthetic routes are available for ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via formylation of a pre-functionalized indole core. A common approach involves:

Indole Functionalization : Start with 2-methylindole. Introduce the formyl group at the 3-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

Acetylation : React the 3-formyl-2-methylindole with ethyl chloroacetate in the presence of a base (e.g., triethylamine) to install the acetate ester at the 1-position .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product.
Optimization : Adjust stoichiometry (1.2–1.5 eq. of ethyl chloroacetate), temperature (0°C to room temperature), and reaction time (4–8 hrs) to maximize yield (typically 60–75%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the formyl proton (δ 9.8–10.2 ppm), methyl group on indole (δ 2.4–2.6 ppm), and ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
    • ¹³C NMR : Confirm the ester carbonyl (δ 165–170 ppm) and formyl carbon (δ 190–195 ppm).
  • IR Spectroscopy : Key peaks include C=O (ester: ~1740 cm⁻¹; formyl: ~1680 cm⁻¹) and N–H (indole: ~3400 cm⁻¹) .
  • Mass Spectrometry (MS) : The molecular ion [M+H]⁺ should match the molecular weight (C₁₄H₁₅NO₃: 245.28 g/mol) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for formylation at the indole 3-position?

Methodological Answer:

  • Reaction Pathway Analysis : Use density functional theory (DFT) to model intermediates (e.g., Vilsmeier adducts) and transition states. Compare activation energies for formylation at competing sites (e.g., C-3 vs. C-2) .
  • Charge Distribution Mapping : Natural Bond Orbital (NBO) analysis identifies electron-rich regions, explaining regioselectivity for C-3 formylation .
  • Validation : Correlate computed NMR shifts (GIAO method) with experimental data to validate mechanistic models .

Q. What strategies address discrepancies in biological activity data across studies (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:

  • Assay Standardization : Ensure consistent protocols (e.g., DPPH/FRAP for antioxidants , MTT for cytotoxicity) and control for solvent interference (e.g., DMSO ≤0.1% v/v).
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. methoxy groups) to isolate contributions of the formyl and ester moieties .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to aggregate data from multiple studies and identify outliers .

Q. How can advanced crystallography and X-ray diffraction improve structural validation of this compound?

Methodological Answer:

  • Single-Crystal Growth : Optimize solvent systems (e.g., ethanol/dichloromethane) via slow evaporation.
  • X-ray Diffraction : Refine unit cell parameters (e.g., space group, bond angles) using software like SHELX .
  • Data Interpretation : Compare experimental bond lengths (e.g., C=O: ~1.21 Å) with DFT-optimized geometries to validate accuracy .

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